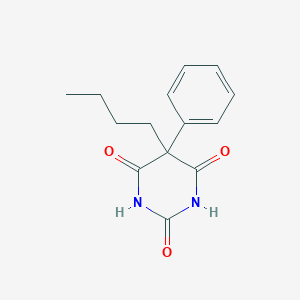

Barbituric acid, 5-butyl-5-phenyl-

Description

BenchChem offers high-quality Barbituric acid, 5-butyl-5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barbituric acid, 5-butyl-5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13554-11-5 |

|---|---|

Molecular Formula |

C14H16N2O3 |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

5-butyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C14H16N2O3/c1-2-3-9-14(10-7-5-4-6-8-10)11(17)15-13(19)16-12(14)18/h4-8H,2-3,9H2,1H3,(H2,15,16,17,18,19) |

InChI Key |

IFHBURLPIXMUQI-UHFFFAOYSA-N |

SMILES |

CCCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |

Other CAS No. |

13554-11-5 |

Synonyms |

5-Butyl-5-phenylbarbituric acid |

Origin of Product |

United States |

Historical and Foundational Research Perspectives on Barbituric Acid Derivatives

Discovery of Barbituric Acid and Early Synthetic Endeavors

The journey into the vast field of barbiturates began in 1864 with the first synthesis of the parent compound, barbituric acid, by the German chemist Adolf von Baeyer. wikipedia.orguno.eduirapa.orgnih.gov Initially, Baeyer prepared the compound by reducing what he termed "Alloxanbromid" (now known as 5,5-dibromobarbituric acid) using hydrocyanic acid. wikipedia.org He later refined this process by reducing dibromobarbituric acid with a combination of sodium amalgam and hydrogen iodide. wikipedia.org Though von Baeyer is credited with its discovery and name, barbituric acid itself was found to be without pharmacological activity. wikipedia.orguno.edu

A significant advancement in the synthesis of barbituric acid occurred in 1879 when French chemist Édouard Grimaux developed a method involving the condensation of malonic acid with urea (B33335), using phosphorus oxychloride as a dehydrating agent. wikipedia.orgnih.gov This foundational condensation reaction paved the way for the widespread synthesis of its derivatives. nih.gov Subsequent research led to the substitution of malonic acid with its ester, diethyl malonate. wikipedia.org This modification proved advantageous as it circumvented challenges associated with the acidity of the carboxylic acid and its less reactive carboxylate form, streamlining the production process. wikipedia.org

The origin of the name "barbituric acid" is not definitively known, with several anecdotal stories persisting. wikipedia.org One theory suggests Baeyer named it after a woman named Barbara. wikipedia.org Another posits the name is a combination of "Barbara" and "uric acid," reflecting its structural relationship to uric acid and its derivatives. wikipedia.org

| Key Event | Researcher(s) | Year | Description |

| First Synthesis | Adolf von Baeyer | 1864 | Synthesized barbituric acid from the reduction of 5,5-dibromobarbituric acid. wikipedia.orgnih.gov |

| Improved Synthesis | Édouard Grimaux | 1879 | Developed a more practical synthesis from malonic acid and urea. wikipedia.orgnih.gov |

| Use of Diethyl Malonate | Not specified | Post-1879 | Malonic acid was replaced by diethyl malonate to improve the reaction. wikipedia.org |

Evolution of Barbituric Acid Derivatives and Substituent Impact on Core Scaffold Research

The discovery that barbituric acid itself was inactive spurred research into its chemical modifications, leading to the birth of a vast class of compounds. wikipedia.orgmdpi.com Scientific investigation quickly established that the key to unlocking the pharmacological potential of the barbiturate (B1230296) scaffold lay in the substitution at the fifth carbon (C-5) of the pyrimidine (B1678525) ring. mdpi.comyoutube.com This position became the central focus for synthetic and structure-activity relationship (SAR) studies. youtube.comnih.govslideshare.net

The first breakthrough into active derivatives came in 1903, when Emil Fischer and Joseph von Mering synthesized 5,5-diethylbarbituric acid by introducing two ethyl groups onto the C-5 position. uno.edunih.gov This compound, later named Barbital (B3395916) (or Veronal), was the first barbiturate derivative to be used in medicine. wikipedia.org Following this discovery, the field expanded rapidly, with researchers synthesizing over 2,500 different barbiturates through various modifications of the core structure. wikipedia.orgpharmatutor.org In 1911, another significant derivative, phenobarbital (B1680315), was created by replacing one of the ethyl groups of barbital with a phenyl group. nih.gov

Research into the structure-activity relationship of barbiturates has yielded several key principles guiding the design of new derivatives:

Substitution at C-5: Disubstitution at the C-5 position is considered essential for activity; monosubstituted derivatives are inactive. youtube.com The nature of these substituents, whether alkyl or aryl, is a primary determinant of the compound's properties. mdpi.com

Lipophilicity and Activity: Increasing the lipophilicity (fat-solubility) of the molecule often correlates with enhanced activity. This can be achieved through branching, introducing unsaturation (double bonds), or adding aromatic rings to the alkyl chains at C-5. youtube.com

Polar Groups: The introduction of polar functional groups, such as hydroxyl (-OH) or amino (-NH2), into the C-5 substituents tends to decrease potency. youtube.compharmatutor.org

Halogenation: Adding halogen atoms to the C-5 alkyl substituents can enhance the activity of the resulting compound. youtube.compharmatutor.org

Thiobarbiturates: Replacing the oxygen atom at the C-2 position with a sulfur atom to form a thiobarbiturate increases the compound's lipophilicity. youtube.com

The compound Barbituric acid, 5-butyl-5-phenyl- fits directly into this research paradigm as a 5,5-disubstituted derivative, featuring both an alkyl (butyl) and an aryl (phenyl) group at the critical C-5 position. The combination of these specific substituents is a result of the extensive SAR studies aimed at modulating the compound's chemical properties.

| Derivative Name | C-5 Substituent 1 | C-5 Substituent 2 | Year of Synthesis | Significance |

| Barbital | Ethyl | Ethyl | 1903 | The first pharmacologically active barbiturate derivative. uno.edunih.gov |

| Phenobarbital | Phenyl | Ethyl | 1911 | An early and widely studied derivative with an aromatic substituent. nih.gov |

| Barbituric acid, 5-butyl-5-phenyl- | Butyl | Phenyl | Not specified | An example of a derivative with mixed alkyl and aryl substituents at C-5. |

Advanced Synthetic Methodologies for 5 Butyl 5 Phenyl Barbituric Acid and Analogues

Condensation Reactions and Core Pyrimidine (B1678525) Ring Formation

The foundational method for synthesizing the barbituric acid core is the condensation reaction between a malonic acid derivative and urea (B33335) or thiourea. scispace.comirapa.org This classical approach remains a staple for producing a wide array of barbiturates and thiobarbiturates. tandfonline.comchemicalbook.com

A key variation of this is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound, such as barbituric acid or its derivatives, to a carbonyl group, followed by dehydration. mdpi.comwikipedia.org This reaction is widely employed for the synthesis of 5-arylidene barbituric acid derivatives. rltsc.edu.in The reaction can be catalyzed by weak bases like piperidine (B6355638) or by various other catalysts under different conditions, including solvent-free grinding and microwave irradiation. wikipedia.orgomicsonline.org For instance, the condensation of aromatic aldehydes with barbituric acid can be efficiently carried out using sodium acetate (B1210297) as a catalyst at room temperature without a solvent.

The Biginelli reaction is another powerful one-pot condensation method for generating dihydropyrimidinones, which are structurally related to barbiturates. wikipedia.orgnih.govnih.govresearchgate.netsennosbiotech.com This multicomponent reaction typically involves an aryl aldehyde, a β-ketoester, and urea, and can be catalyzed by Brønsted or Lewis acids. wikipedia.org

| Reaction | Reactants | Product | Catalyst/Conditions |

| Classical Condensation | Diethyl malonate, Thiourea | 2-Thiobarbituric acid | Sodium methoxide, Methanol, Reflux chemicalbook.com |

| Knoevenagel Condensation | 2-Methoxybenzaldehyde, Thiobarbituric acid | Enone | Piperidine, Ethanol wikipedia.org |

| Knoevenagel Condensation | Aromatic aldehydes, Barbituric acid | 5-Arylidine barbituric acid | Sodium acetate, Grinding |

| Biginelli Reaction | Aryl aldehyde, Ethyl acetoacetate, Urea | 3,4-Dihydropyrimidin-2(1H)-one | Brønsted or Lewis acids wikipedia.org |

Multicomponent Reaction (MCR) Approaches to Functionalized Derivatives

Multicomponent reactions (MCRs) have gained prominence in the synthesis of functionalized barbituric acid derivatives due to their efficiency and atom economy. mdpi.combenthamdirect.comrsc.orgeurekaselect.com These reactions allow for the construction of complex molecules in a single step from three or more starting materials.

One notable MCR approach involves the reaction of barbituric acids, aromatic aldehydes, and other components like malononitrile (B47326) or 4-hydroxycoumarin (B602359) to create diverse heterocyclic systems. mdpi.com For example, a one-pot, three-component condensation of barbituric acid, an aromatic aldehyde, and 4-hydroxycoumarin can yield chromeno[2,3-d]pyrimidine derivatives. scispace.com Similarly, spirooxindole-barbituric acid derivatives can be synthesized through MCRs involving isatin, barbituric acid, and other reagents. mdpi.com These reactions are often facilitated by catalysts and can be performed under environmentally friendly conditions, such as in aqueous media or under ultrasonic irradiation. mdpi.com

A catalyst- and additive-free three-component reaction has been developed for the synthesis of barbituric/2-thiobarbituric acid hydrazones at room temperature. acs.orgnih.gov This method involves the reaction of barbituric or thiobarbituric acids with primary aromatic amines and tert-butyl nitrite (B80452) in acetonitrile. acs.orgnih.gov

C-5 Position Functionalization and Derivatization Strategies

The functionalization of the C-5 position of the barbituric acid ring is a critical area of research, as the substituents at this position largely determine the compound's biological properties. mdpi.com

Alkylation and Arylation Reactions at C-5

The C-5 position of barbituric acid contains an active methylene (B1212753) group, making it amenable to alkylation and arylation.

Alkylation can be achieved through various methods. One approach is the Michael addition of barbituric acid to α,β-unsaturated esters, which can be catalyzed by systems like K2CO3 in nano-mordenite media under solvent-free conditions. researchgate.net Another method involves the reductive alkylation of barbituric acid with aromatic aldehydes. uno.edu It has been shown that both mono- and di-benzylation at the C-5 position can be achieved with high yields. uno.edu The synthesis of 5-butyl-5-phenyl-barbituric acid often starts with the preparation of a suitably substituted malonic ester, which is then condensed with urea. mdpi.com A specific synthesis of 5-phenyl-5-(4-aminobutyl)barbituric acid has been developed for producing antibodies. nih.gov

Arylation of barbituric acids can be accomplished through rhodium(II)-catalyzed reactions of arenes with 5-diazobarbituric acids. nih.gov This method allows for the direct formation of 5-aryl barbituric acids and tolerates free N-H groups on the barbituric acid ring. nih.gov

| Functionalization | Method | Reactants | Catalyst/Conditions | Product |

| Alkylation | Michael Addition | Barbituric acid, α,β-Unsaturated esters | K2CO3/nano-MOR, Solvent-free researchgate.net | C-alkylated barbituric acid researchgate.net |

| Alkylation | Reductive Alkylation | Barbituric acid, Aromatic aldehydes | H2/Pd/C uno.edu | C-5 benzylated barbituric acid uno.edu |

| Arylation | Rhodium-catalyzed | 5-Diazobarbituric acids, Arenes | Rhodium(II) complex nih.gov | 5-Aryl barbituric acids nih.gov |

Stereoselective Synthesis Research for Chiral Derivatives

The development of stereoselective methods to synthesize chiral barbituric acid derivatives with a quaternary stereocenter at the C-5 position is an emerging area of research. researchgate.netresearchgate.netmdpi.comnih.govacs.org The pharmacological properties of such compounds can be highly dependent on their stereochemistry.

Organocatalysis has proven to be a powerful tool in this endeavor. researchgate.netmdpi.com For instance, amine-squaramide catalysts have been successfully used in the enantioselective conjugate addition of 2-alkylthio-4,6-dioxopyrimidines (as barbituric acid surrogates) to vinyl ketones. researchgate.netnih.govacs.org Subsequent mild acid hydrolysis of the adducts yields the desired 5,5-disubstituted barbituric acid derivatives with high enantioselectivity. researchgate.netnih.govacs.org

Another approach involves the palladium-catalyzed asymmetric allylic alkylation of barbituric acid derivatives. mdpi.com These methods open avenues for creating enantiopure barbiturates for biological evaluation. researchgate.netnih.govacs.org

Introduction of Heteroatoms (e.g., Thio-derivatives)

The introduction of heteroatoms, particularly sulfur to form thiobarbituric acid derivatives, is a common strategy to modify the properties of barbiturates. tandfonline.comomicsonline.orgnih.govnih.gov 2-Thiobarbituric acid is typically synthesized by the condensation of diethyl malonate with thiourea. chemicalbook.com

These thio-derivatives can then be further functionalized. For example, a series of thiobarbituric acid enamine derivatives have been synthesized and evaluated for their biological activities. nih.govnih.gov The synthesis often involves the reaction of a thiobarbituric acid with various amines. nih.govnih.gov Additionally, the reaction of 4-benzoyl-1-cyanoacetylthiosemicarbazide with malonic acid and acetyl chloride can produce novel thiobarbituric acid derivatives. tandfonline.com

Catalytic Systems in Barbituric Acid Synthesis Research

A wide variety of catalytic systems are employed in the synthesis and functionalization of barbituric acids to improve reaction efficiency, selectivity, and environmental friendliness.

Acid and Base Catalysis : Simple acids and bases like piperidine, sodium acetate, and acetic acid are commonly used in condensation reactions. wikipedia.orgrltsc.edu.in

Lewis Acids : Lewis acids such as zinc chloride (ZnCl2), cadmium iodide (CdI2), and samarium(III) chloride (SmCl3) have been used to catalyze Knoevenagel condensations. orientjchem.org

Organocatalysts : Chiral organocatalysts, including cinchona alkaloid derivatives and squaramides, are crucial for the development of enantioselective transformations of barbituric acid derivatives. researchgate.netresearchgate.netnih.govacs.org

Metal-Based Catalysts : Transition metal catalysts, particularly those based on palladium and rhodium, are used in C-C bond-forming reactions like allylic alkylation and direct arylation. nih.govmdpi.com

Nanocatalysts : Nanomaterials, such as nano-mordenite and nickel nanoparticles, have been explored as reusable and efficient catalysts for reactions like Michael additions and Knoevenagel condensations. researchgate.net

Phase-Transfer Catalysts : Ionic liquids have been used as media and catalysts for the synthesis of 5-arylidene barbituric acid derivatives.

The choice of catalyst can significantly influence the reaction outcome, including yield, reaction time, and stereoselectivity. researchgate.netresearchgate.net Research continues to focus on developing novel and more efficient catalytic systems for the synthesis of this important class of compounds.

Spectroscopic and Structural Characterization Research

Vibrational Spectroscopy Applications (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within the 5-butyl-5-phenylbarbituric acid molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The analysis of barbiturates via IR spectroscopy is a well-established method. optica.org For 5-butyl-5-phenylbarbituric acid, the spectrum is dominated by features arising from the barbiturate (B1230296) ring, the phenyl group, and the butyl chain. The barbiturate ring itself contains multiple functional groups that give rise to characteristic signals. The most prominent of these are the strong absorptions from the carbonyl (C=O) groups, which typically appear in the 1650-1750 cm⁻¹ region. optica.org The presence of multiple carbonyl groups can lead to complex, overlapping bands.

The N-H groups of the barbiturate ring produce stretching vibrations, which are typically observed in the region of 3100-3500 cm⁻¹. specac.com These peaks can be broad due to hydrogen bonding. The C-N bond stretching within the ring is also observable, usually in the 1029-1200 cm⁻¹ range. specac.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretching | 3100 - 3500 | Medium, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Medium to Strong |

| C=O (Ureide) | Stretching | 1650 - 1750 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak, Sharp |

| C-N | Stretching | 1029 - 1200 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of 5-butyl-5-phenylbarbituric acid.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The two N-H protons on the barbiturate ring would likely appear as a broad singlet in the downfield region (typically δ 9-12 ppm), with the exact shift depending on the solvent and concentration. The protons of the phenyl group would resonate in the aromatic region (δ 7-8 ppm). The four methylene (B1212753) and methyl groups of the n-butyl chain would produce a set of signals in the upfield region (δ 0.8-2.5 ppm). These would include a triplet for the terminal methyl (CH₃) group, and multiplets for the four methylene (CH₂) groups, with the methylene group attached directly to C5 being the most deshielded.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Key signals would include those from the carbonyl carbons (C=O) of the barbiturate ring, typically found in the δ 150-175 ppm region. Studies on related 5,5-disubstituted barbituric acids have shown that the C-4 and C-6 carbonyl carbons can be chemically non-equivalent, leading to distinct signals. rsc.org This non-equivalence is sensitive to steric effects from the substituents at the C5 position. rsc.org The quaternary C5 carbon, bonded to both the butyl and phenyl groups, would appear as a unique signal (around δ 50-70 ppm). The carbons of the phenyl ring would resonate in the δ 120-140 ppm range, and the four distinct carbons of the butyl chain would appear in the upfield region (δ 10-40 ppm).

| Atom | Group | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) |

|---|---|---|---|

| N-H | Amide | 9.0 - 12.0 (broad) | - |

| C-H | Phenyl | 7.0 - 8.0 | 120 - 140 |

| C5-CH₂- | Butyl (α) | ~2.0 - 2.5 | ~30 - 40 |

| -CH₂- | Butyl (β, γ) | ~1.0 - 1.8 | ~20 - 30 |

| -CH₃ | Butyl (δ) | ~0.8 - 1.0 | ~13 - 15 |

| C4/C6 | Carbonyl | - | 150 - 175 |

| C2 | Carbonyl | - | ~150 |

| C5 | Quaternary | - | 50 - 70 |

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For 5-butyl-5-phenylbarbituric acid (C₁₄H₁₆N₂O₃), the monoisotopic mass is 260.1161 Da. uni.lu High-resolution mass spectrometry can confirm this exact mass.

Electron impact (EI) ionization would likely lead to extensive fragmentation. The molecular ion peak (M⁺) at m/z = 260 may be observed. Common fragmentation pathways for 5,5-disubstituted barbiturates involve the cleavage of the C5-substituent bonds. This would lead to fragment ions corresponding to the loss of the butyl radical (M - 57) or the phenyl radical (M - 77). Another characteristic fragmentation pattern involves the cleavage of the barbiturate ring itself. Softer ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), would produce less fragmentation and show prominent peaks for the protonated molecule [M+H]⁺ (m/z 261.12) or other adducts like the sodium adduct [M+Na]⁺ (m/z 283.11). uni.lu

| Adduct/Fragment | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₁₄H₁₆N₂O₃⁺ | 260.1156 |

| [M+H]⁺ | C₁₄H₁₇N₂O₃⁺ | 261.1234 |

| [M+Na]⁺ | C₁₄H₁₆N₂NaO₃⁺ | 283.1053 |

| [M-H]⁻ | C₁₄H₁₅N₂O₃⁻ | 259.1088 |

X-ray Crystallography and Polymorphism Studies

For instance, the crystal structure of 5-butyl-5-ethylbarbituric acid has been studied in detail. nih.gov At room temperature, it crystallizes in the monoclinic space group C2/c. Upon cooling to 120 K, it undergoes a phase transition to the P2(1)/n space group, demonstrating that polymorphism—the ability of a substance to exist in more than one crystal form—is a known phenomenon in this class of compounds. nih.gov

In the solid state, barbiturates typically form extensive networks of hydrogen bonds. The N-H groups act as hydrogen bond donors, while the carbonyl oxygens act as acceptors. This leads to the formation of characteristic hydrogen-bonded motifs, such as tapes or sheets, which dictate the packing of the molecules in the crystal lattice. It is highly probable that 5-butyl-5-phenylbarbituric acid would exhibit similar hydrogen bonding patterns, forming a stable, ordered crystal structure. The conformation of the flexible butyl chain and the orientation of the phenyl ring would be key determinants of the final crystal packing.

| Parameter | Room Temperature | 120 K |

|---|---|---|

| Formula | C₁₀H₁₆N₂O₃ | |

| Space Group | C2/c | P2(1)/n |

| Crystal System | Monoclinic | |

| Key Feature | Single molecule in asymmetric unit | Phase transition observed; two independent molecules in asymmetric unit |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Tautomeric and Electronic System Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For 5-butyl-5-phenylbarbituric acid, the primary chromophore (light-absorbing part) is the phenyl group.

Barbituric acids can exist in different tautomeric forms, primarily keto-enol forms. For 5,5-disubstituted barbiturates like the target compound, the molecule is locked in the tri-keto form, as there are no protons on the C5 carbon to allow for enolization at that position. thieme-connect.deresearchgate.net In this form, the sp³-hybridized C5 carbon electronically isolates the π-system of the phenyl ring from the barbiturate ring. thieme-connect.de

Consequently, the UV-Vis spectrum of 5-butyl-5-phenylbarbituric acid is expected to be similar to that of a simple substituted benzene (B151609), such as butylbenzene. It would likely exhibit a strong absorption band around 200-220 nm (the E-band) and a weaker, structured band around 250-270 nm (the B-band), which are characteristic of the π → π* transitions of the benzene ring. The absence of an extended conjugated system means that significant absorption in the longer wavelength visible region is not expected. This contrasts with 5-monosubstituted barbituric acids, which can enolize to create a conjugated system, resulting in absorption at longer wavelengths that is often sensitive to solvent polarity. thieme-connect.deresearchgate.net

Analytical Chemistry Methodologies for Research Assessment

Chromatographic Separation Techniques (Thin-Layer Chromatography, Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are fundamental to the separation and identification of barbiturates from complex mixtures. The selection of the technique depends on the sample matrix and the required sensitivity.

Thin-Layer Chromatography (TLC): TLC is a cost-effective and rapid screening method for the qualitative identification of barbiturates. For barbituric acids in general, a common approach involves using silica (B1680970) gel plates and a mobile phase such as a chloroform-acetone mixture (e.g., in a 9:1 ratio). psu.edu After development, visualization can be achieved by spraying with reagents like mercuric sulfate (B86663) followed by diphenylcarbazone, which typically yields purple or violet spots. psu.edu While specific Rf (retardation factor) values for 5-butyl-5-phenylbarbituric acid are not documented in the reviewed literature, it is expected to have a unique Rf value under standardized conditions, allowing for its separation from other barbiturates.

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating volatile compounds. phenomenex.com Barbiturates often require derivatization to increase their volatility and thermal stability for GC analysis. researchgate.net The choice of the stationary phase is critical; non-polar columns are often used, but can sometimes result in poor peak symmetry for underivatized barbiturates. The separation is based on the boiling points and polarity of the compounds. phenomenex.com Although specific GC methods for 5-butyl-5-phenylbarbituric acid are not detailed in the available literature, general principles suggest that its butyl group would lead to a different retention time compared to the ethyl group in phenobarbital (B1680315) under the same chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of pharmaceutical compounds, including barbiturates. Reversed-phase (RP) HPLC is a common mode used for these analyses. For instance, a method for a related compound, 5-butyl barbituric acid, utilizes an RP column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com A similar approach would be applicable to 5-butyl-5-phenylbarbituric acid. The UV detection wavelength for barbiturates is typically in the range of 210-230 nm. An HPLC method developed for phenobarbital in biological fluids used a mobile phase with a specific pH to control the ionization of the analyte and a UV detector for quantification. scielo.brscielo.brresearchgate.net The separation of 5-butyl-5-phenylbarbituric acid from its potential impurities or other barbiturates would require optimization of the mobile phase composition, pH, and column type.

| Chromatographic Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |

| Thin-Layer Chromatography | Silica Gel | Chloroform:Acetone | Colorimetric Spray Reagents |

| Gas Chromatography | Capillary columns (e.g., Polysiloxane phases) | Inert Gas (e.g., Helium, Nitrogen) | Flame Ionization (FID), Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography | C18 or other reversed-phase | Acetonitrile/Water or Methanol/Buffer | UV-Vis, Mass Spectrometry (MS) |

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, which is particularly crucial for the GC analysis of polar compounds like barbiturates. The primary goals are to increase volatility, improve thermal stability, and enhance detector response. researchgate.netsigmaaldrich.com

Common derivatization techniques for compounds with active hydrogens (found in the amide and hydroxyl groups of barbiturates) include:

Silylation: This involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.com The resulting TMS derivatives are more volatile and less polar. For more sterically hindered groups, a catalyst like trimethylchlorosilane (TMCS) can be added. sigmaaldrich.com Another reagent, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), creates TBDMS derivatives, which are known to be more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Alkylation (e.g., Methylation, Butylation): This strategy involves adding an alkyl group. On-column methylation can occur in a hot GC injection port using reagents like trimethylanilinium hydroxide. Perbutylation has also been noted for other barbiturates, creating a more volatile derivative for GC analysis. nist.gov

While these are established strategies for barbiturates as a class, specific protocols optimized for the complete derivatization of 5-butyl-5-phenylbarbituric acid are not described in the surveyed literature. Optimization of reaction time and temperature would be necessary to ensure complete conversion to the desired derivative for reproducible quantitative analysis. sigmaaldrich.com

Hyphenated Analytical Techniques (e.g., Gas Chromatography-Mass Spectrometry)

Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are the gold standard for the definitive identification and quantification of organic compounds. GC provides the physical separation of components in a mixture, while MS offers detailed structural information based on the mass-to-charge ratio (m/z) of the fragmented ions. nih.gov

For the analysis of 5-butyl-5-phenylbarbituric acid, a sample would typically be derivatized before injection into the GC-MS system. researchgate.net In the mass spectrometer, the derivatized molecule would undergo ionization, commonly by electron ionization (EI), leading to the formation of a molecular ion and a series of characteristic fragment ions. The fragmentation pattern is a unique fingerprint that allows for unambiguous identification.

While no experimental GC-MS data for 5-butyl-5-phenylbarbituric acid was found, predictive data is available. The predicted collision cross section (CCS) and m/z values for various adducts of the underivatized molecule can be used to develop theoretical selective ion monitoring (SIM) methods for targeted analysis. uni.lu

Predicted Mass Spectrometry Data for 5-Butyl-5-phenylbarbituric Acid (C₁₄H₁₆N₂O₃)

| Adduct | Predicted m/z |

| [M+H]⁺ | 261.12338 |

| [M+Na]⁺ | 283.10532 |

| [M-H]⁻ | 259.10882 |

| Data from PubChem. uni.lu |

Quantitative Determination Methods in Research Matrices

The quantitative determination of a specific compound in a complex biological matrix (e.g., plasma, urine) requires a validated analytical method that is sensitive, specific, accurate, and precise. cstti.comorientjchem.org Chromatographic techniques coupled with sensitive detectors are most commonly employed for this purpose.

For 5-butyl-5-phenylbarbituric acid, a quantitative method would likely involve the following steps:

Sample Preparation: Extraction of the analyte from the biological matrix. This can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances like proteins and salts. orientjchem.org

Chromatographic Separation: HPLC-UV or GC-MS would be the methods of choice. An internal standard (a structurally similar compound not present in the sample) would be added at the beginning of the sample preparation to account for any loss during extraction and analysis.

Quantification: A calibration curve is constructed by analyzing a series of standards with known concentrations. The concentration of the analyte in the unknown sample is then determined by comparing its peak area (or height) to the calibration curve.

Although specific validated methods for 5-butyl-5-phenylbarbituric acid are not available in the literature, methods for the closely related phenobarbital have been extensively developed. For example, an electromembrane extraction followed by HPLC-UV has been validated for phenobarbital in human plasma and urine, with a limit of quantification of 25 ng/mL. scielo.brscielo.brresearchgate.net A similar approach could be adapted and validated for 5-butyl-5-phenylbarbituric acid.

Potentiometric and Spectrophotometric Techniques in Complex Formation Studies

Potentiometric and spectrophotometric methods are valuable for studying acid-base equilibria and the formation of complexes in solution.

Potentiometric Titration: This technique can be used to determine the dissociation constants (pKa) of acidic and basic compounds. For a barbituric acid derivative, which is weakly acidic, titration with a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a glass electrode would allow for the determination of its pKa value. ethz.ch The pKa is a critical parameter that influences the compound's solubility, lipophilicity, and behavior in chromatographic systems.

Spectrophotometric Analysis: UV-Vis spectrophotometry can also be used to determine pKa values. The absorbance of a solution of the compound is measured at various pH values. Since the ionized and non-ionized forms of the molecule have different UV absorbance spectra, the pKa can be calculated from the changes in absorbance with pH. This technique is also fundamental in studying the formation of colored complexes between the barbiturate (B1230296) and metal ions or other reagents, which could form the basis of a colorimetric assay.

While these techniques are theoretically applicable, no specific studies detailing the potentiometric or spectrophotometric analysis of 5-butyl-5-phenylbarbituric acid or its complexes were identified in the reviewed literature.

Structure Activity Relationship Sar Studies and Computational Chemistry Applications

Impact of C-5 Substituents on Molecular Interactions and Reactivity

The pharmacological effects of barbiturates are closely linked to the nature of the substituents at the C-5 position of the pyrimidine (B1678525) ring. mdpi.com The presence of both an aliphatic butyl group and an aromatic phenyl group in 5-Butyl-5-phenylbarbituric acid creates a molecule with dual characteristics. The butyl group, being non-polar, contributes to the lipophilicity of the molecule. This increased lipid solubility is a critical factor in its ability to traverse biological membranes.

The reactivity of the barbiturate (B1230296) molecule is also influenced by these C-5 substituents. For instance, studies on various 5,5-disubstituted barbiturates have shown that the nature of these groups can affect the acidity of the N-H protons and the susceptibility of the carbonyl groups to nucleophilic attack. The phenyl group, with its electron-withdrawing potential, can influence the electron density distribution across the entire ring system. Research on the hydrolysis of 5,5-disubstituted barbituric acids indicates that the stability of the barbiturate ring is dependent on the C-5 substituents. acs.org Furthermore, the reactivity of immunoassay reagents towards barbiturates has been shown to be determined by the C-5 substituents. nih.gov

The interplay of these groups dictates how the molecule orients itself and interacts with binding sites on proteins. The non-polar butyl and phenyl groups are likely to engage in van der Waals and hydrophobic interactions within a protein's binding pocket. figshare.com

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Computational chemistry provides powerful tools to investigate the properties of molecules like 5-Butyl-5-phenylbarbituric acid at the atomic level. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the electronic structure, stability, and reactivity of these compounds. scirp.org

The three-dimensional shape of 5-Butyl-5-phenylbarbituric acid is not static. The butyl chain can adopt various conformations, and the phenyl group can rotate. Theoretical conformational analysis helps to identify the most stable, low-energy conformations of the molecule.

Studies on related 5,5-disubstituted barbituric acids have shown that the pyrimidine ring can adopt a C5-endo envelope geometry. mdpi.com In this conformation, one of the C-5 substituents is in an axial position and the other is in an equatorial position. This arrangement is often favored as it minimizes steric hindrance between the substituents and the rest of the ring. mdpi.com Geometry optimization calculations using DFT can predict bond lengths, bond angles, and dihedral angles for the most stable conformer of 5-Butyl-5-phenylbarbituric acid.

Table 1: Predicted Molecular Properties of 5-Butyl-5-phenylbarbituric acid

| Property | Predicted Value | Source |

| Molecular Formula | C14H16N2O3 | uni.lu |

| Monoisotopic Mass | 260.1161 Da | uni.lu |

| XlogP | 2.6 | uni.lu |

Note: This table contains predicted data from computational models.

Theoretical Approaches to Tautomerism and Hydrogen Bonding Interactions

Barbituric acid and its derivatives can exist in different tautomeric forms due to the mobility of protons. echemcom.com The most common form is the tri-keto tautomer, but enol forms are also possible. echemcom.comresearchgate.net Theoretical studies can calculate the relative energies of these tautomers to determine the most stable form in the gas phase and in solution. For 5,5-disubstituted barbiturates like 5-Butyl-5-phenylbarbituric acid, the tri-keto form is generally the most predominant.

Hydrogen bonding is a key intermolecular interaction for barbiturates. The N-H groups of the barbiturate ring act as hydrogen bond donors, while the carbonyl oxygens act as hydrogen bond acceptors. youtube.com These interactions are fundamental to the formation of dimers and larger aggregates in the solid state and in solution. nih.govnih.gov Theoretical calculations can model these hydrogen bonding interactions, providing insights into their strength and geometry. acs.org

Computational Docking and Binding Site Modeling

To understand how 5-Butyl-5-phenylbarbituric acid might interact with biological targets, computational docking simulations are employed. These methods predict the preferred orientation of the molecule when bound to a receptor's binding site and estimate the binding affinity. nih.gov

While no specific docking studies for 5-Butyl-5-phenylbarbituric acid were found, research on similar barbiturates like pentobarbital (B6593769) and thiopental (B1682321) has provided valuable insights. figshare.comnih.gov These studies, using the protein apoferritin as a model, revealed that barbiturates bind in a cavity, utilizing both polar and nonpolar interactions. figshare.comnih.gov The barbiturate ring forms hydrogen bonds, while the C-5 substituents engage in hydrophobic interactions with non-polar amino acid residues. nih.govnih.gov

Molecular and Cellular Mechanism of Action Research in Vitro Studies

Receptor Binding and Modulation Mechanisms (e.g., GABA_A receptor interaction)

At pharmacological concentrations, barbiturates increase the binding of both GABA and benzodiazepines to their respective sites on the GABA_A receptor complex. nih.gov This potentiation of GABAergic neurotransmission is achieved by increasing the duration of the chloride channel opening, which leads to an prolonged influx of chloride ions and hyperpolarization of the neuron, thus inhibiting the firing of new action potentials. At higher concentrations, some barbiturates can directly activate the GABA_A receptor even in the absence of GABA. nih.gov The GABA_A receptor complex is comprised of five major binding domains, including sites for GABA, benzodiazepines, barbiturates, and picrotoxin, all of which are located in or near the chloride ion channel. nih.gov

Characterization of Inhibitory and Allosteric Binding Sites

Specific research characterizing the inhibitory and allosteric binding sites for 5-Butyl-5-phenyl-barbituric acid has not been identified in the public domain. However, for the broader class of barbiturates, it is established that they bind to allosteric sites on the GABA_A receptor. nih.gov These sites are distinct from the orthosteric binding site where the endogenous ligand GABA binds. nih.gov The interaction of barbiturates with these allosteric sites modulates the receptor's response to GABA. nih.gov The GABA_A receptor possesses several allosteric binding sites, making it a target for a wide range of pharmaceuticals. nih.gov

Enzyme Activity Modulation (e.g., Monoamine Oxidase-B)

There is currently no specific information available from in vitro studies regarding the modulation of enzyme activity, including that of Monoamine Oxidase-B (MAO-B), by 5-Butyl-5-phenyl-barbituric acid.

Molecular Interaction Kinetics and Equilibrium Studies

Detailed studies on the molecular interaction kinetics and equilibrium of 5-Butyl-5-phenyl-barbituric acid are not found in the available scientific literature. For other barbiturates like pentobarbital (B6593769), kinetic studies on GABA_A receptors have shown that they can increase the mean open time of the ion channel without affecting the mean closed time. drugbank.com This alteration in channel gating kinetics underlies the potentiating effect of the barbiturate (B1230296) on the receptor's response to an agonist. drugbank.com

Subcellular and Organelle-Level Interactions (e.g., Mitochondrial Electron Transfer)

There is no specific research available detailing the subcellular and organelle-level interactions of 5-Butyl-5-phenyl-barbituric acid, including its effects on mitochondrial electron transfer.

Metabolic and Biotransformation Pathways Research

Enzymatic Biotransformation in In Vitro Systems and Animal Models

While specific studies on the enzymatic biotransformation of 5-butyl-5-phenylbarbituric acid are not extensively documented in publicly available literature, the metabolism of barbiturates, as a class, has been widely investigated using both in vitro systems and animal models. These studies consistently demonstrate that the liver is the principal site of barbiturate (B1230296) metabolism.

In vitro studies typically employ liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. enamine.net These systems allow for the investigation of Phase I metabolic reactions in a controlled environment. The metabolic stability of a compound, defined as its susceptibility to metabolism, can be determined by incubating the compound with liver microsomes and measuring its disappearance over time. springernature.com For barbiturates, the rate of metabolism and the nature of the resulting metabolites are largely dictated by the chemical characteristics of the substituents at the C5 position of the barbituric acid ring. surrey.ac.uk

Animal models, particularly rats, have been instrumental in studying the in vivo metabolism of barbiturates. nih.gov These studies provide a more comprehensive picture of biotransformation, including the distribution of the drug and its metabolites in various tissues. nih.gov For instance, research on analogous compounds like 1-n-butyl-5,5-diethylbarbituric acid in rats has elucidated the distribution and metabolism in the liver. nih.gov

| System/Model | Key Findings | Relevance to 5-Butyl-5-phenylbarbituric acid |

|---|---|---|

| Human and Rat Liver Microsomes | Primary site of Phase I metabolism, mediated by CYP enzymes. nih.gov Allows for determination of metabolic stability and identification of primary metabolites. springernature.com | Expected to be the primary site of initial oxidative metabolism of the butyl and phenyl groups. |

| Isolated Perfused Liver | Provides a more physiologically relevant model than microsomes, maintaining the architecture of the liver. nih.gov | Would allow for the study of both Phase I and Phase II metabolism and the interplay between different liver cell types. |

| In Vivo Animal Models (e.g., Rats) | Demonstrates the overall metabolic fate, including absorption, distribution, metabolism, and excretion. ru.nl Allows for the identification of major urinary and fecal metabolites. | Predicts that the metabolites of 5-butyl-5-phenylbarbituric acid would be excreted primarily in the urine after hepatic metabolism. |

Oxidative Metabolic Pathways (e.g., Hydroxylation)

The primary route of metabolism for many barbiturates involves the oxidation of the substituents at the C5 position, a reaction catalyzed by cytochrome P450 enzymes. nih.gov For Barbituric acid, 5-butyl-5-phenyl-, two primary sites for oxidative attack are the butyl chain and the phenyl ring.

Hydroxylation of the Phenyl Ring: Based on studies of phenobarbital (B1680315) (5-ethyl-5-phenylbarbituric acid), a structurally similar compound, the hydroxylation of the phenyl group is a major metabolic pathway. neupsykey.com This reaction typically occurs at the para-position to produce a p-hydroxyphenobarbital derivative. This hydroxylated metabolite is pharmacologically less active and more water-soluble, facilitating its excretion. annualreviews.org It is highly probable that 5-butyl-5-phenylbarbituric acid undergoes a similar para-hydroxylation of its phenyl ring.

Hydroxylation of the Butyl Chain: The alkyl side chains of barbiturates are also susceptible to oxidation. Hydroxylation can occur at various positions along the butyl chain, with ω- and (ω-1)-hydroxylation being common pathways. This would result in the formation of alcohol metabolites. For example, pentobarbital (B6593769), which has a 1-methylbutyl side chain, is metabolized to a hydroxylated derivative. nih.gov Therefore, it is anticipated that the butyl group of 5-butyl-5-phenylbarbituric acid would be hydroxylated to form various alcohol isomers.

Further oxidation of the alcohol metabolites to ketones or carboxylic acids can also occur.

| Metabolic Reaction | Predicted Metabolite | Basis for Prediction |

|---|---|---|

| Aromatic Hydroxylation | 5-Butyl-5-(4-hydroxyphenyl)barbituric acid | Analogous to the major metabolic pathway of phenobarbital. neupsykey.com |

| Aliphatic Hydroxylation (ω) | 5-(4-hydroxybutyl)-5-phenylbarbituric acid | Common pathway for alkyl-substituted barbiturates. |

| Aliphatic Hydroxylation (ω-1) | 5-(3-hydroxybutyl)-5-phenylbarbituric acid | Common pathway for alkyl-substituted barbiturates. |

| Aliphatic Hydroxylation (ω-2) | 5-(2-hydroxybutyl)-5-phenylbarbituric acid | Possible, but generally less favored than ω and ω-1 hydroxylation. |

Non-Enzymatic Degradation and Rearrangement Studies

Information regarding specific non-enzymatic rearrangement studies for 5-butyl-5-phenylbarbituric acid is scarce. However, the focus of metabolic research for this class of compounds remains predominantly on the enzymatic transformations of the side chains.

Influence of Substituents on Metabolic Stability

The nature of the substituents at the C5 position of the barbituric acid ring significantly influences the compound's lipophilicity and, consequently, its metabolic stability. surrey.ac.uk More lipophilic barbiturates tend to have a longer duration of action, which is often correlated with a slower rate of metabolism.

The presence of a phenyl group, as in phenobarbital and the subject compound, generally leads to a longer half-life compared to barbiturates with only alkyl substituents. The phenyl group provides a site for aromatic hydroxylation, a key metabolic pathway. neupsykey.com

The butyl group, being an alkyl chain, is also a prime target for oxidative metabolism. Studies on a series of 5-ethyl-5-alkyl substituted barbiturates have shown that as the alkyl chain length increases from butyl to hexyl, the extent of metabolism increases, with very little of the parent drug excreted unchanged. ru.nl This suggests that the butyl group in 5-butyl-5-phenylbarbituric acid will be readily metabolized.

Role of Liver Microsomes and Cytochrome P450 in Metabolism Research

Liver microsomes are an indispensable tool in the study of drug metabolism. enamine.net They contain a concentrated mixture of Phase I enzymes, most importantly the cytochrome P450 (CYP) isoenzymes, which are responsible for the oxidative metabolism of a vast array of xenobiotics, including barbiturates. nih.govnih.gov

The CYP superfamily consists of numerous isoenzymes, with CYP1A2, CYP2C9, CYP2C19, and CYP3A4 being particularly important for drug metabolism. nih.gov Chronic use of some barbiturates, like phenobarbital, can induce the expression of these enzymes, leading to an increased rate of metabolism for themselves and other co-administered drugs. nih.govnih.gov Studies investigating which specific CYP isoforms are responsible for the metabolism of 5-butyl-5-phenylbarbituric acid would be necessary to predict potential drug-drug interactions. For example, the metabolism of the structurally related mephobarbital is stereoselectively mediated by CYP2C19. neupsykey.com

Metabolic stability assays using human liver microsomes are a standard in vitro method to predict the hepatic clearance of a drug candidate. enamine.netspringernature.com These assays measure the rate of disappearance of the parent compound over time and can provide valuable data on its intrinsic clearance.

| CYP Isozyme | Known Role in Barbiturate Metabolism | Potential Relevance to 5-Butyl-5-phenylbarbituric acid |

|---|---|---|

| CYP2C19 | Metabolizes the R-enantiomer of mephobarbital through phenolic derivative formation. neupsykey.com | Could be involved in the aromatic hydroxylation of the phenyl group. |

| CYP2B-type enzymes | Strongly induced by phenobarbital. nih.gov | Induction potential by 5-butyl-5-phenylbarbituric acid would be an important area of investigation. |

| CYP1A2, CYP2C9, CYP3A4 | Induced by chronic barbiturate use. nih.gov | Potential for drug-drug interactions through induction of these major drug-metabolizing enzymes. |

Chemical Reactivity and Advanced Research Applications

Derivatization for Novel Chemical Entities Synthesis

The synthesis of novel chemical entities often begins with the derivatization of a core structure. For barbituric acids, this can involve modifications at the N1, N3, and C5 positions to generate compounds with tailored properties. For instance, a study on the synthesis of 5-phenyl-5-(4-aminobutyl)barbituric acid hydrochloride was conducted to prepare an immunogen for producing a phenobarbital-specific antibody. nih.gov This highlights a potential pathway for functionalization, where the butyl group in the target compound could theoretically be synthesized with a terminal functional group amenable to further reactions. However, no such derivatization studies have been specifically reported for 5-butyl-5-phenylbarbituric acid itself. General methods for the synthesis of 5,5-disubstituted barbituric acids typically involve the condensation of a disubstituted malonic ester with urea (B33335). gatech.edugoogle.com

Multicomponent Reactions as Versatile Synthetic Tools for Complex Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step. Barbituric acid and its derivatives are frequently employed as key building blocks in MCRs to generate a wide array of fused heterocyclic systems, such as pyranopyrimidines. mdpi.com These reactions often proceed via an initial Knoevenagel condensation of the barbituric acid with an aldehyde, followed by a Michael addition and subsequent cyclization. While numerous examples exist for various 5-substituted barbiturates, no specific literature details the participation of 5-butyl-5-phenylbarbituric acid in such transformations.

Formation of Proton Transfer Complexes and Supramolecular Assemblies

The acidic protons on the nitrogen atoms of the barbituric acid ring readily participate in proton transfer interactions with basic molecules, leading to the formation of proton transfer complexes and intricate supramolecular assemblies. These interactions are of interest for their potential applications in crystal engineering and materials science. While studies have been conducted on the formation of proton transfer complexes between N-substituted thiobarbituric acids and various amines, there is no available research on the specific proton transfer or supramolecular chemistry of 5-butyl-5-phenylbarbituric acid. The presence of the butyl and phenyl groups at the C5 position would undoubtedly influence the crystal packing and hydrogen bonding motifs, but experimental data remains elusive.

Applications in Chemosensor and Dye Research

The barbituric acid scaffold has been incorporated into various chemosensors and dyes. The electron-withdrawing nature of the barbiturate (B1230296) ring can be harnessed to create push-pull systems when combined with electron-donating groups, leading to compounds with interesting photophysical properties. For example, 1,3-dimethylbarbituric acid has been utilized in the development of luminescent chemosensors. mdpi.com A recent study reported the synthesis of 5-(4-formylphenyl)barbituric acid as a precursor to access enolizable chromophoric barbituric acids. researchgate.net However, there are no reports of 5-butyl-5-phenylbarbituric acid being investigated for its potential in chemosensor or dye applications.

Utilization as Building Blocks in Heterocyclic Chemistry

Barbituric acid and its derivatives are considered privileged scaffolds and versatile building blocks in heterocyclic chemistry, providing access to a multitude of pyrimidine-based structures. sigmaaldrich.com They can be used to synthesize a variety of fused pyrimidine (B1678525) derivatives with potential biological activities. mdpi.comniscpr.res.in For example, the synthesis of novel 2-phenyl pyrimidine derivatives has been explored for various therapeutic applications. nih.govnih.gov Despite the potential of 5-butyl-5-phenylbarbituric acid as a starting material for more complex heterocyclic systems, the scientific literature does not currently contain any examples of its use in this context.

Q & A

Q. What are the critical structural modifications of 5-butyl-5-phenylbarbituric acid that influence its pharmacological activity?

The pharmacological activity of barbiturates depends on substituents at the C-5 position of the pyrimidine ring. Bulky alkyl/aryl groups (e.g., butyl and phenyl) enhance lipophilicity, improving blood-brain barrier penetration and CNS effects. Substitutions also modulate pKa values, affecting ionization and binding affinity to GABA receptors . For example, 5-aryl substituents like phenyl enhance DNA minor groove binding, as shown in molecular docking studies .

Q. How can synthetic routes for 5-butyl-5-phenylbarbituric acid derivatives be optimized for yield and purity?

Catalyst-free multicomponent reactions in aqueous ethanol (1:1 v/v) at 80°C are effective for synthesizing barbituric acid derivatives. Substituting N,N′-dimethyl barbituric acid with unmodified barbituric acid improves yields (e.g., 78–92% in reactions with 2-aminothiazole and aromatic aldehydes). Electron-withdrawing groups (EWGs) on aldehydes accelerate reaction kinetics compared to electron-donating groups (EDGs) .

Q. Why do substituents at the C-5 position significantly alter the acidity of barbituric acid derivatives?

The pKa of barbituric acid derivatives is influenced by substituent electronic effects. For example, 5-allyl-5-phenyl derivatives exhibit pKa ≈ 7.40, while 5-ethyl-5-phenyl derivatives have pKa ≈ 7.47. Electron-withdrawing groups stabilize the enolate ion, increasing acidity, whereas bulky alkyl groups reduce solubility and ionization .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data for DNA-binding interactions be resolved?

Molecular docking may overestimate binding energies due to static models, whereas UV-Vis spectroscopy and fluorescence quenching provide dynamic insights. For 5-phenylbarbiturates, discrepancies arise from solvent effects (e.g., DMSO forming H-bonds with NH groups, altering NMR chemical shifts) and pH-dependent DNA conformation changes . Cross-validating docking results with spectrophotometric titration (e.g., Scatchard plots) is recommended .

Q. What methodological considerations are critical for studying solvent effects on NMR characterization of 5-butyl-5-phenylbarbituric acid?

DMSO forms hydrogen bonds with NH groups, causing downfield shifts (Δδ ≈ 1.5–2.0 ppm). Use BLYP/6-31G(d) DFT calculations to predict solvent-induced shifts. For accurate assignments, compare experimental and spectra in DMSO-d6 with theoretical models, prioritizing the GIAO method for magnetic properties .

Q. How do unexpected intramolecular isomerizations during synthesis impact the design of 5-alkyl-5-aryl barbiturates?

Alkyl halide intermediates (e.g., 5-phenyl-5-(3-bromopropyl)barbituric acid) may undergo nucleophilic substitution or cyclization. For example, treatment with NH4OH can yield piperidone derivatives instead of N-alkylated products. Mitigate this by using sterically hindered amines or low-temperature conditions to suppress isomerization .

Q. What strategies reconcile discrepancies in adsorption studies of barbituric acid derivatives on metal surfaces?

Monte Carlo simulations often overestimate adsorption energies compared to electrochemical impedance spectroscopy (EIS). For Fe (110) substrates, validate computational descriptors (e.g., adsorption locator module) with experimental corrosion inhibition efficiency data. Adjust force fields to account for solvent interactions and surface roughness .

Methodological Guidelines

- Synthesis : Prioritize multicomponent reactions with barbituric acid, aldehydes, and aminothiazoles in ethanol/water (1:1 v/v) at 80°C .

- Characterization : Use NMR in DMSO-d6 with BLYP/6-31G(d) calculations for solvent-effect corrections .

- DNA Binding : Combine molecular docking (AutoDock Vina) with UV-Vis titration (Δλ = 260–300 nm) and Scatchard analysis .

- pKa Determination : Employ potentiometric titration in H2O at 25°C, validated against benzoic acid standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.